molecular formula C17H18FNO4S B6413160 2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid CAS No. 1261916-99-7

2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid

Cat. No.: B6413160
CAS No.: 1261916-99-7
M. Wt: 351.4 g/mol
InChI Key: YZSFRQDKEYHPET-UHFFFAOYSA-N
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Description

2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a 4-t-butylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid typically involves multiple steps. One common route includes the following steps:

    Nitration: The starting material, 4-t-Butylsulfonaniline, is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine.

    Sulfonation: The amine is sulfonated to form the sulfonamide.

    Coupling: The sulfonamide is then coupled with 5-fluorobenzoic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The benzoic acid moiety can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the fluorine atom.

    Oxidation: Oxidized forms of the sulfonamide group.

    Reduction: Reduced forms of the sulfonamide group.

Scientific Research Applications

2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It can be incorporated into polymers to modify their properties.

    Biological Studies: It can be used to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-t-Butylphenyl)-5-fluorobenzoic acid
  • 2-(4-Sulfamoylphenyl)-5-fluorobenzoic acid
  • 2-(4-t-Butylsulfamoylphenyl)-benzoic acid

Uniqueness

2-(4-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid is unique due to the presence of both the t-butylsulfamoyl and fluorine substituents, which can impart distinct chemical and physical properties compared to similar compounds. These unique features can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)phenyl]-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)14-9-6-12(18)10-15(14)16(20)21/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSFRQDKEYHPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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